molecular formula C13H17N3O2S B106192 ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate CAS No. 139751-05-6

ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate

Cat. No. B106192
M. Wt: 279.36 g/mol
InChI Key: BVPQMOQWGJCZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate is a chemical compound with the molecular formula C13H17N3O2S . It is also known as Ethyl [6-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a propylsulfanyl group at the 6-position and a carbamate group at the 2-position . The carbamate group is further substituted with an ethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.36 . It has a density of 1.3±0.1 g/cm3 . The compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 6 freely rotating bonds . The compound has a polar surface area of 92 Å2 and a molar refractivity of 77.3±0.4 cm3 .

Scientific Research Applications

Antineoplastic and Antifilarial Properties

A study explored a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, including ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, for potential antineoplastic and antifilarial activities. These compounds demonstrated significant growth inhibition in L1210 cells, with some showing notable in vivo antifilarial activity against various parasites in infected animals (Ram et al., 1992).

Anti-Helicobacter Pylori Activity

Research on 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol derivatives, closely related to ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, found potent activity against the gastric pathogen Helicobacter pylori. A prototype compound was effective against various H. pylori strains, including resistant strains, and showed low toxicity levels (Carcanague et al., 2002).

Cytogenetic Analysis Applications

Methyl N-(6-Phenylsulfanyl-1h-Benzimidazol-2-Yl) Carbamate, a related compound, was shown to be an efficient alternative to colchicine for quality metaphase chromosome preparation in cytogenetic analysis. It demonstrated effectiveness in blocking cell proliferation and producing well-spread metaphase chromosomes (Baru et al., 2016).

Antihelminthic Activity

A derivative, methyl N-(6-Phenylsulfanyl-1h-Benzimidazol-2-Yl) Carbamate, was evaluated for its antihelminthic properties. The findings revealed effective elimination of tapeworms and adult worms in various animal models (Dubey et al., 1985).

Enhanced Cytotoxicity in Cancer Research

A study on albendazole derivatives, similar in structure to ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, showed enhanced cytotoxicity against human colorectal and prostate cancer cell lines. One derivative was significantly more cytotoxic than albendazole, providing insights into the development of new anticancer agents (Zhao et al., 2010).

properties

IUPAC Name

ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPQMOQWGJCZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albendazole EP Impurity G

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